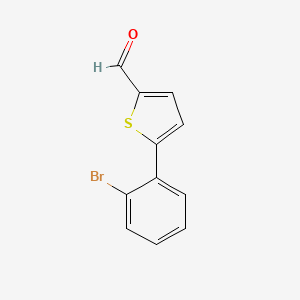

5-(2-Bromophenyl)thiophene-2-carbaldehyde

Description

Significance of Thiophene (B33073) Core in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. derpharmachemica.com Its unique electronic and structural properties make it a privileged scaffold in various scientific domains. derpharmachemica.comnih.gov Discovered in the late 19th century as a contaminant in benzene (B151609), thiophene and its derivatives have since become indispensable in both academic and industrial research. derpharmachemica.comnumberanalytics.com

Thiophene's aromaticity, comparable to that of benzene, lends it considerable stability, while the presence of the sulfur atom imparts distinct reactivity. numberanalytics.comwikipedia.org This allows it to undergo a wide range of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile building block for complex molecules. numberanalytics.com

In medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, present in numerous approved drugs. nih.govresearchgate.net Its ability to act as a bioisostere for the phenyl ring allows for the modification of a drug candidate's physicochemical properties, such as solubility and metabolism, potentially enhancing its therapeutic efficacy. nih.govwikipedia.org Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comresearchgate.netpharmaguideline.com Beyond pharmaceuticals, thiophene derivatives are integral to the development of advanced materials like organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govacs.org

Table 1: Applications of the Thiophene Core

| Field | Specific Applications |

|---|---|

| Medicinal Chemistry | Antitumor, Analgesic, Anti-inflammatory, Antibacterial Agents researchgate.netnih.gov |

| Materials Science | Organic Solar Cells, Light Emitting Devices, Electron Transport Materials nih.gov |

| Agrochemicals | Building blocks for various agrochemical compounds nih.gov |

Strategic Importance of Halogenated Aryl and Formyl Moieties in Organic Synthesis

The functional groups attached to the thiophene core in 5-(2-Bromophenyl)thiophene-2-carbaldehyde—the halogenated aryl group and the formyl moiety—are of profound strategic importance in the field of organic synthesis.

The halogenated aryl moiety , specifically the 2-bromophenyl group, serves as a highly versatile synthetic handle. Organohalides, particularly aryl halides, are crucial precursors for a vast array of chemical transformations. rsc.orgrsc.org They are fundamental building blocks for creating carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgrsc.org The presence of the bromine atom provides a specific site for these reactions, allowing for the controlled and regioselective construction of more complex molecular frameworks. nih.gov This strategic placement of a halogen is essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

The formyl group (-CHO) , which defines an aldehyde, is one of the most reactive and useful functional groups in organic chemistry. fiveable.mebiologyinsights.com The carbonyl carbon of the formyl group is electrophilic, making it susceptible to nucleophilic attack. fiveable.me This reactivity is the basis for a wide range of transformations, including reductions to alcohols, oxidations to carboxylic acids, and the formation of new carbon-carbon bonds through reactions like the Wittig, Grignard, and aldol (B89426) reactions. fiveable.me The introduction of a formyl group onto an aromatic or heterocyclic ring, a process known as formylation, is a key strategy for elaborating molecular structures. biologyinsights.comwikipedia.org Aldehydes are common intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. biologyinsights.com

Table 2: Key Reactions of Halogenated Aryl and Formyl Groups

| Functional Group | Reaction Type | Significance in Synthesis |

|---|---|---|

| Halogenated Aryl | Suzuki-Miyaura Coupling | Forms C-C bonds with boronic acids/esters nih.gov |

| Heck Reaction | Forms C-C bonds with alkenes | |

| Sonogashira Coupling | Forms C-C bonds with terminal alkynes | |

| Formyl Group | Nucleophilic Addition | Forms alcohols (with Grignard/organolithium reagents) |

| Wittig Reaction | Forms alkenes | |

| Reductive Amination | Forms amines |

Overview of Research Trajectories for Arylated Thiophene Aldehydes in Academic Domains

Arylated thiophene aldehydes, the class of compounds to which this compound belongs, are the subject of extensive research in various academic fields. The synthesis of these molecules is a significant area of investigation, with methods like the Suzuki-Miyaura cross-coupling reaction being widely employed to introduce aryl groups onto a thiophene aldehyde scaffold. nih.govresearchgate.netmdpi.com Researchers continuously seek to optimize these synthetic routes to achieve higher yields and greater efficiency. acs.orgfigshare.com

Once synthesized, these compounds are explored for a variety of applications, driven by the synergistic properties of their constituent parts. A major research trajectory is in medicinal chemistry , where arylated thiophene aldehydes are screened for a range of biological activities. Studies have shown that these compounds can exhibit potent antibacterial, anti-urease, and antioxidant properties. nih.govresearchgate.net The specific nature of the aryl substituent and its substitution pattern can significantly influence the biological activity, a key aspect of structure-activity relationship (SAR) studies. nih.gov

Another prominent research area is materials science . The conjugated system formed by the arylated thiophene core makes these molecules suitable for applications in organic electronics. They are investigated as building blocks for organic light-emitting diodes (OLEDs), solar cells, and as optical chemosensors for the detection of ions. nih.govmdpi.com The aldehyde group can be further modified to tune the electronic and photophysical properties of the resulting materials. mdpi.com For instance, heterocyclic aldehydes based on a thieno[3,2-b]thiophene (B52689) core have been studied as potential optical chemosensors for various cations. mdpi.com

The research into arylated thiophene aldehydes is thus characterized by a dual focus on both the fundamental synthetic chemistry required to produce these molecules and the exploration of their functional properties in diverse, high-impact applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUYPNNYNSJOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 2 Bromophenyl Thiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(2-Bromophenyl)thiophene-2-carbaldehyde, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and the connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic, thiophene (B33073), and bromophenyl protons.

Aldehyde Proton: A highly deshielded singlet is anticipated in the range of δ 9.8–10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen.

Thiophene Protons: The two protons on the thiophene ring are expected to appear as two distinct doublets, a result of coupling to each other (³JHH). The proton at the C-3 position (adjacent to the phenyl group) would likely resonate around δ 7.4-7.6 ppm, while the proton at the C-4 position (adjacent to the aldehyde) would be further downfield, around δ 7.7-7.9 ppm.

Bromophenyl Protons: The four protons on the 2-bromophenyl ring will present a more complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.8 ppm. The ortho-substitution pattern breaks the symmetry, leading to distinct signals for each proton, with coupling patterns determined by their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Thiophene H-4 | 7.7 - 7.9 | Doublet (d) |

| Thiophene H-3 | 7.4 - 7.6 | Doublet (d) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, eleven unique carbon signals are expected, corresponding to each carbon atom in its distinct electronic environment.

Carbonyl Carbon: The aldehyde carbon is the most deshielded, appearing significantly downfield, typically in the δ 180–185 ppm region.

Thiophene Carbons: Four signals are expected for the thiophene ring. The carbon atom bonded to the aldehyde group (C-2) and the carbon bonded to the bromophenyl group (C-5) would be the most downfield among the ring carbons. The carbon bearing the bromine atom (C-2' of the phenyl ring) is also characteristic, often appearing around δ 120-125 ppm.

Aromatic Carbons: The remaining five carbons of the phenyl ring will resonate in the typical aromatic region of δ 125–140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 185 |

| Thiophene C-2, C-5 | 140 - 150 |

| Phenyl C-1' (ipso) | 135 - 145 |

| Thiophene C-3, C-4 | 125 - 138 |

| Phenyl C-3', C-4', C-5', C-6' | 125 - 135 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can offer insights into the molecule's structure through analysis of its fragmentation patterns. The calculated molecular weight for C₁₁H₇BrOS is 265.96 g/mol .

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion at m/z values corresponding to [C₁₁H₇⁷⁹BrOS]⁺ and [C₁₁H₇⁸¹BrOS]⁺. This results in a characteristic M and M+2 pattern. nist.gov

Common fragmentation pathways observed under electron impact (EI) ionization for such aromatic compounds include:

Loss of a bromine radical: [M-Br]⁺

Loss of the formyl radical: [M-CHO]⁺

Cleavage of the C-C bond between the rings.

Studies on the fragmentation of polybrominated diphenyl ethers show that congeners with ortho-bromine substitution can influence fragmentation pathways. nih.gov

Table 3: Predicted Mass Spectrometry Data

| Feature | Predicted m/z Value | Notes |

|---|---|---|

| Molecular Ion [M]⁺ | ~266 | Corresponds to the ⁷⁹Br isotope. |

| Molecular Ion [M+2]⁺ | ~268 | Corresponds to the ⁸¹Br isotope; peak should be of similar intensity to M⁺. |

| Fragment [M-Br]⁺ | ~187 | Loss of the bromine atom. |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde. Based on data for thiophene-2-carbaldehyde (B41791), this peak is expected around 1665-1683 cm⁻¹. researchgate.netjournalskuwait.org Other significant absorptions include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aldehydic C-H Stretch: Two characteristic weak bands are often observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1400–1600 cm⁻¹ region.

C-Br Stretch: A band in the fingerprint region, typically between 500-700 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl & Thiophene C-H | 3050 - 3150 |

| C-H Stretch (Aldehyde) | Aldehyde C-H | 2720 - 2850 |

| C=O Stretch | Aldehyde C=O | 1665 - 1685 |

| C=C Stretch | Aromatic Rings | 1400 - 1600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

As of now, a public crystal structure for this compound has not been reported. However, based on crystallographic studies of related 2,5-diaryl-substituted thiophenes, certain structural features can be predicted. beilstein-journals.orgnih.gov The molecule is unlikely to be perfectly planar in the solid state. The steric hindrance caused by the ortho-bromine substituent on the phenyl ring would force a torsional angle (dihedral angle) between the planes of the thiophene and phenyl rings. This twisting is a common feature in ortho-substituted bi-aryl systems to relieve steric strain. The aldehyde group would likely be coplanar with the thiophene ring to maximize conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly in conjugated systems.

The structure of this compound features an extended π-conjugated system that spans the bromophenyl ring, the thiophene ring, and the carbonyl group. This conjugation is expected to give rise to strong absorption in the ultraviolet region, corresponding to π → π* electronic transitions. Studies of various thiophene derivatives show that the position of the maximum absorption (λ_max) is sensitive to the nature and position of substituents. nii.ac.jp For this compound, a strong absorption band with a high molar absorptivity (ε) is predicted at a wavelength significantly longer than that of benzene (B151609) or thiophene alone, likely in the 300-350 nm range. The ortho-bromo substituent may cause a slight hypsochromic (blue) shift compared to a para-substituted isomer due to the potential for increased twisting between the rings, which can reduce the effective conjugation length. researchgate.net

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophene-2-carbaldehyde |

| Benzene |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Thermal Behavior

A comprehensive search of scientific literature and chemical databases did not yield specific Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) data for the compound this compound. While thermal analysis is a common technique for characterizing new compounds, it appears that detailed studies on the thermal decomposition and stability of this particular molecule have not been published or are not readily accessible in the public domain.

Typically, TGA would provide information on the decomposition temperature range and the percentage of weight loss at different temperatures, indicating the thermal stability of the compound. DTA would complement this by identifying endothermic or exothermic events, such as melting, boiling, or decomposition, providing a more complete picture of the thermal behavior.

Although data for the specific compound is unavailable, studies on related thiophene derivatives often report high thermal stability due to the aromatic nature of the thiophene ring. For instance, polythiophenes, which are polymers derived from thiophene, are known for their good thermal and environmental stability. However, the presence of the bromophenyl and carbaldehyde functional groups on the thiophene ring in this compound would influence its thermal properties, and without experimental data, any discussion on its specific thermal behavior would be speculative.

Further research and experimental analysis are required to determine the precise thermal characteristics of this compound.

Chemical Reactivity and Strategies for Derivatization of 5 2 Bromophenyl Thiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in carbon-carbon and carbon-heteroatom bond formation.

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles. A prominent example of this reactivity is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or another suitable carbonyl compound in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). journaljpri.com This reaction is a valuable method for creating extended conjugated systems. journaljpri.com Thiophene-2-carboxaldehyde and its derivatives are frequently used in such condensations with substituted acetophenones to yield thiophene-containing chalcones. journaljpri.com

The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the final chalcone product.

Table 1: Examples of Condensation Reactions with Thiophene-2-carbaldehyde (B41791) Derivatives This table is illustrative of typical condensation reactions involving thiophene (B33073) aldehydes.

| Reactant 1 | Reactant 2 (Ketone) | Base | Product Type |

|---|---|---|---|

| Thiophene-2-carbaldehyde | Substituted Acetophenone | NaOH or KOH | Thiophene-based Chalcone |

| Thiophene-2-carbaldehyde | Aliphatic Ketones | H₂SO₄ | Poly-thienyl structures |

| Thiophene-2-carbaldehyde | Guaiazulene | Basic Media | Vinyl azulenes |

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. researchgate.netijfans.org This reaction is of significant interest as Schiff bases are important intermediates and ligands in coordination chemistry, and many exhibit a range of biological activities. ijfans.orgacs.org The formation of a Schiff base from 5-(2-Bromophenyl)thiophene-2-carbaldehyde would proceed through a two-step mechanism. eijppr.com First, the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal or carbinolamine intermediate. eijppr.com This is followed by the acid- or base-catalyzed elimination of a water molecule to yield the final imine product. eijppr.com A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives. ijfans.org

Table 2: Schiff Base Formation with Thiophene-2-carbaldehyde Derivatives This table represents typical amines used for Schiff base synthesis with thiophene aldehydes.

| Aldehyde | Amine | Product |

|---|---|---|

| 5-Bromo-2-thiophene carboxaldehyde | 2-Aminothiophenol (B119425) | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol |

| Thiophene-2-carboxaldehyde | 4,4'-diamino diphenyl methane | Bis-Schiff base |

| Thiophene-2-carboxaldehyde | para-Substituted anilines | N-((thiophen-2-yl)methylene)aniline derivatives |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comnih.gov This reaction involves a phosphonium (B103445) ylide (the Wittig reagent) reacting with the aldehyde. nih.gov The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. masterorganicchemistry.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. masterorganicchemistry.com The driving force of the reaction is the decomposition of this intermediate into the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct. nih.gov This methodology allows for the precise placement of a carbon-carbon double bond, converting the aldehyde's C=O group into a C=C group. masterorganicchemistry.com The Wittig reaction is a cornerstone of synthetic organic chemistry, particularly in the total synthesis of natural products where reaction selectivity is crucial. nih.gov

Table 3: Illustrative Wittig Olefination of an Aldehyde

| Aldehyde | Wittig Reagent (Ylide) | Resulting Alkene Structure |

|---|---|---|

| This compound | Ph₃P=CHR | 5-(2-Bromophenyl)-2-(alkenyl)thiophene |

| This compound | Ph₃P=CHCO₂Et | Ethyl 3-(5-(2-bromophenyl)thiophen-2-yl)acrylate |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde can be converted to the corresponding 5-(2-Bromophenyl)thiophene-2-carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. This conversion is a fundamental transformation in organic synthesis.

Reduction: Conversely, the aldehyde can be reduced to 5-(2-Bromophenyl)thiophen-2-yl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, making it suitable for molecules with multiple functional groups.

Table 4: Oxidation and Reduction of the Aldehyde Group

| Starting Material | Transformation | Reagent Example | Product |

|---|---|---|---|

| This compound | Oxidation | KMnO₄ or Ag₂O | 5-(2-Bromophenyl)thiophene-2-carboxylic acid |

| This compound | Reduction | NaBH₄ or LiAlH₄ | (5-(2-Bromophenyl)thiophen-2-yl)methanol |

Reactivity of the Bromine Substituent on the Phenyl Ring

The carbon-bromine bond on the phenyl ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, linking the bi-aryl thiophene scaffold to other molecular fragments.

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile and powerful tool for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov The bromine atom on the phenyl ring of this compound makes it an excellent substrate for Suzuki coupling. nih.govnih.gov This reaction can be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups by reacting the starting material with the corresponding boronic acid or boronic ester. nih.govnih.gov A common catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as potassium carbonate or potassium phosphate. nih.govmdpi.com The reaction tolerates a wide range of functional groups, making it highly valuable in the synthesis of complex molecules. uwindsor.ca

Stille Coupling: The Stille reaction is another important palladium-catalyzed cross-coupling reaction that joins an organic halide with an organostannane (organotin) compound. libretexts.org The reaction is prized for its tolerance of many functional groups. uwindsor.ca In this context, this compound can be coupled with various organostannanes (e.g., R-Sn(Bu)₃) to form a new C-C bond at the position of the bromine atom. libretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 5: Examples of Suzuki Cross-Coupling Reactions with Aryl Bromides This table shows typical conditions for Suzuki reactions on bromo-thiophene and related aryl bromide systems.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 5-Bromothiophene derivative | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Arylthiophene derivative |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 4-Phenylthiophene-2-carbaldehyde |

| 2-Bromo-5-(bromomethyl)thiophene (B1590285) | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene |

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

The bromophenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the benzene (B151609) ring: the bromine atom and the 5-(formyl)thien-2-yl group.

The bromine atom is a deactivating, ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R). The thienyl substituent is generally considered to be an activating group. The combined influence of these substituents dictates the position of electrophilic attack. Given the steric hindrance from the adjacent thiophene ring, electrophilic attack is most likely to occur at the positions para and ortho to the bromine atom, away from the bulky thiophene substituent. However, specific literature detailing electrophilic substitution reactions on the bromophenyl moiety of this particular molecule is not extensively documented, and predictions are based on established principles of physical organic chemistry.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Bromophenyl Moiety

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | Substitution likely occurs para to the bromine atom. |

| Halogenation | Br⁺, Cl⁺ | Substitution is expected at the para and potentially the less hindered ortho position relative to the bromine. |

| Friedel-Crafts Acylation | RCO⁺ | This reaction may be challenging due to the deactivating nature of the bromo-substituent. If successful, acylation would be directed para to the bromine. |

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. nih.govnumberanalytics.come-bookshelf.de The presence of the sulfur atom facilitates the stabilization of the intermediate sigma complex during electrophilic attack. numberanalytics.com

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic substitution on the thiophene nucleus generally occurs preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate. e-bookshelf.depearson.combhu.ac.in In this compound, both α-positions are substituted, one with the 2-bromophenyl group and the other with a carbaldehyde (formyl) group. The formyl group is a strong electron-withdrawing group and deactivates the thiophene ring towards electrophilic attack.

Consequently, any further electrophilic substitution must occur at the β-positions (C3 and C4). The deactivating effect of the C2-formyl group is more pronounced at the adjacent C3 position. The 2-bromophenyl group at C5, while electron-withdrawing inductively, can participate in resonance, and its steric bulk may also influence reactivity. Therefore, electrophilic attack is generally directed to the C4 position. Common electrophilic substitution reactions such as nitration and halogenation can be performed, although they may require milder conditions than those used for unsubstituted thiophene due to the deactivating formyl group. numberanalytics.comvaia.com

C-H Functionalization at Thiophene β-positions

Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. unipd.it While functionalization at the α-positions of thiophene is common, targeting the less reactive β-positions presents a greater challenge. rsc.orgresearchgate.net For this compound, where the α-positions are blocked, β-functionalization is a key strategy for further derivatization.

Palladium-catalyzed reactions have been particularly successful in achieving regioselective C-H functionalization at the β-positions of thiophene rings. unipd.itrsc.orgresearchgate.net One notable strategy involves a palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.orgresearchgate.net In this process, oxidative addition of the palladium catalyst to the C-Br bond of the bromophenyl ring is followed by a 1,4-palladium migration from the aryl ring to the β-position of the thienyl unit. This activates the β-C-H bond for subsequent coupling with another aromatic partner. rsc.org

Another approach utilizes the existing bromide on a thiophene ring as a directing group to facilitate β-arylation with aryl iodides, although in the target molecule the bromide is on the phenyl ring. ornl.govresearchgate.net Research on 2-(2-bromoaryl)thiophenes has shown that palladium catalysis can selectively functionalize the C3 position of the thiophene ring. rsc.org

Table 2: Representative Conditions for Palladium-Catalyzed β-C-H Functionalization of Thiophenes

| Catalyst System | Coupling Partner | Key Additive/Base | Outcome | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | Heteroarenes | K₂CO₃, Pivalic Acid | C-H heteroarylation at the C3 position via Pd 1,4-migration. | rsc.org |

| PdCl₂ / (p-tolyl)₃P | Aryl Iodide | Silver Carbonate | Direct β-arylation of brominated thiophenes. | ornl.gov |

| Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Halides | K₂CO₃, Pivalic Acid | Direct arylation at C2 and C3 positions of thieno-pyridines. | mdpi.com |

Synthesis of Polymeric and Oligomeric Derivatives

The structural features of this compound make it a valuable monomer for the synthesis of conjugated polymers and oligomers, which are materials of significant interest for applications in organic electronics. acs.orgresearchgate.net

Polymerization of Thiophene Carbaldehyde Derivatives

The direct polymerization of thiophene aldehydes can be challenging. acs.orgresearchgate.net The electron-withdrawing nature of the aldehyde group increases the oxidation potential of the monomer, making electropolymerization difficult. acs.org However, strategies have been developed to circumvent this issue. One successful approach involves synthesizing a trimer where the thiophene-aldehyde is flanked by more easily polymerizable units, such as 3,4-ethylenedioxythiophene (B145204) (EDOT). acs.orgresearchgate.net This trimeric monomer exhibits a lower oxidation potential and can be readily polymerized both chemically and electrochemically. acs.org

The aldehyde functionality is often preserved during polymerization, providing a reactive handle for post-polymerization modification. researchgate.net For instance, the aldehyde groups on the polymer backbone can be used for cross-linking or for grafting other functional molecules, allowing for the fine-tuning of the polymer's properties. researchgate.net

Incorporation into Conjugated Polymer Architectures

This compound is well-suited as a monomer for transition metal-catalyzed cross-coupling polymerizations. The presence of the bromine atom provides a reactive site for reactions such as Suzuki and Stille polycondensation, which are powerful methods for constructing the backbones of conjugated polymers. rsc.orgwiley-vch.dechemrxiv.org

In a typical Suzuki polycondensation , the bromo-functionalized monomer is coupled with a comonomer bearing two boronic acid or boronic ester groups, catalyzed by a palladium complex. researchgate.netnih.govmdpi.com Similarly, in Stille polycondensation , the monomer would react with a bis(stannyl) comonomer. acs.orgresearchgate.netrsc.org These reactions allow for the precise construction of alternating copolymers where the this compound unit is incorporated into a larger π-conjugated system. rsc.org

Direct arylation polymerization (DAP) is another increasingly popular method that forms C-C bonds through the coupling of C-H bonds with C-Halide bonds, offering a more atom-economical route to conjugated polymers. rsc.org This molecule could serve as the C-Br component in such a polymerization.

Table 3: Major Cross-Coupling Methods for Polymer Synthesis

| Polymerization Method | Monomer Functional Groups | Catalyst (Typical) | Key Features |

| Suzuki Polycondensation | Aryl Halide + Aryl Boronic Acid/Ester | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerant to many functional groups; boronic acids are generally stable. chemrxiv.orgresearchgate.net |

| Stille Polycondensation | Aryl Halide + Aryl Stannane | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | High reaction rates; wide functional group tolerance; toxicity of tin reagents is a drawback. rsc.orgwiley-vch.de |

| Direct Arylation Polymerization | Aryl Halide + Aryl C-H | Pd(OAc)₂, various phosphine (B1218219) ligands | High atom economy; avoids organometallic reagents; regioselectivity can be a challenge. unipd.itrsc.org |

Through these synthetic strategies, this compound can be incorporated into complex polymer architectures, contributing to the development of novel materials with tailored electronic and optical properties.

Advanced Applications of 5 2 Bromophenyl Thiophene 2 Carbaldehyde and Its Derivatives in Research

Research in Medicinal Chemistry

The thiophene (B33073) core is a privileged pharmacophore in drug discovery, and derivatives of 5-(2-Bromophenyl)thiophene-2-carbaldehyde are actively explored for their therapeutic potential. nih.gov The presence of the sulfur atom and the aromatic nature of the thiophene ring allow for diverse interactions with biological targets. nih.gov

Exploration of Thiophene Derivatives as Bioisosteric Replacements

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a key strategy for optimizing drug candidates. The thiophene ring is frequently employed as a bioisostere for the phenyl ring. nih.govcambridgemedchemconsulting.comresearchgate.net This substitution can lead to improved pharmacokinetic and pharmacodynamic properties. acs.org

Key aspects of using thiophene as a phenyl bioisostere include:

Modulation of Physicochemical Properties: Replacing a benzene (B151609) ring with a thiophene ring can alter a molecule's polarity and lipophilicity. Thiophenes are generally more polar and hydrophilic than their benzene counterparts, which can be advantageous for lowering the log P values of drug candidates.

Altered Metabolism: The presence of the sulfur heteroatom in the thiophene ring can lead to different metabolic pathways compared to phenyl rings, potentially improving a compound's metabolic stability. nih.gov

Maintained Biological Activity: The thiophene ring maintains the necessary steric bulk, planar structure, and π-electron cloud of a phenyl ring, often allowing it to fit into the same receptor binding pockets and maintain or enhance biological activity. Research has demonstrated the successful substitution of benzene rings with thiophene in potent and selective dopamine (B1211576) uptake inhibitors, with the resulting thienyl compounds showing nearly identical in vivo brain distribution. nih.gov

Scaffold Design for Novel Ligand Architectures (e.g., Schiff bases, thiazole (B1198619) derivatives)

The carbaldehyde group on the this compound scaffold is a versatile chemical handle for synthesizing a variety of novel ligand architectures. Condensation reactions with primary amines readily form Schiff bases (imines), while reactions involving thiosemicarbazide (B42300) and phenacyl bromides can yield thiazole derivatives. researchgate.netijfans.orgacs.org These new structures are investigated for a broad spectrum of biological activities.

Schiff Bases: Thiophene-2-carboxaldehyde and its derivatives are commonly condensed with various anilines and other primary amines to produce Schiff bases. ijfans.orgorientjchem.org These compounds are explored for their antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. researchgate.netijfans.orgteikyomedicaljournal.com For instance, novel Schiff bases derived from 5-bromo-2-thiophene carboxaldehyde and 2-aminothiophenol (B119425) have been synthesized and shown to be efficient antimicrobial and antioxidant agents. researchgate.net

Thiazole Derivatives: The thiazole ring is another important heterocyclic moiety found in many biologically active compounds. eurekaselect.comglobalresearchonline.net Thiophene-thiazole hybrids are synthesized to explore potential synergistic effects. nih.gov These derivatives have been evaluated for numerous therapeutic applications, including as anticancer, antimicrobial, and antidiabetic agents. acs.orgresearchgate.netmdpi.com The combination of thiophene with thiazole and pyrazole (B372694) rings can lead to hybrid molecules with enhanced biological activities. nih.gov

| Derivative Class | Synthetic Precursors | Investigated Biological Activity | Reference |

|---|---|---|---|

| Schiff Bases | Thiophene-2-carboxaldehyde + Aniline/Substituted Anilines | Antimicrobial | orientjchem.orgorientjchem.org |

| Schiff Bases | 5-Bromo-2-thiophene carboxaldehyde + 2-Aminothiophenol | Antimicrobial, Antioxidant | researchgate.net |

| Thiazole-Pyrazolyl Hybrids | Thiophene-based Pyrazole-4-carbaldehyde + Thiosemicarbazone | Antimicrobial (Antibacterial, Antifungal) | nih.gov |

| Thiazole-Pyrazoline Hybrids | Thiophene-based Chalcones + Thiosemicarbazide + Phenacyl Bromide | Anticancer | acs.org |

Methodologies for Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. derpharmachemica.com For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule—the thiophene ring, the phenyl ring, and the linker connecting to other functionalities—and assessing the impact on efficacy. nih.gov

Key methodologies and findings from SAR studies on thiophene derivatives include:

Systematic Modification: Researchers synthesize a series of related compounds where, for example, the position and electronic nature (donating or withdrawing) of substituents on the aryl rings are varied. nih.gov

Biological Evaluation: The synthesized analogs are then tested in relevant biological assays (e.g., enzyme inhibition, antimicrobial minimum inhibitory concentration (MIC) tests). researchgate.netnih.govnih.gov

Computational Analysis: Molecular docking studies are often employed to investigate how the synthesized derivatives interact with the active site of a target protein or enzyme, helping to rationalize the experimental SAR data. researchgate.net

SAR Insights: These studies can reveal critical structural requirements for activity. For example, in a series of thiophene-based spasmolytic agents, it was found that the nature and position of substituents on the phenyl ring significantly affected the compound's potency. nih.gov Similarly, SAR studies on thiophene-based antimicrobials have identified specific substitution patterns that enhance activity against particular bacterial or fungal strains. nih.gov

Role in Radiopharmaceutical Design and Development

The unique properties of the thiophene ring also make it a valuable component in the design of radiopharmaceuticals for diagnostic imaging and therapy. The bioisosteric replacement of a phenyl ring with a thiophene ring has been successfully applied to radiolabeled compounds. nih.gov

An important application is the development of agents for positron emission tomography (PET). Researchers have explored the synthesis of [¹⁸F]fluorothiophenes as a promising alternative in radiopharmaceutical design. A key breakthrough was the preparation of 5-[¹⁸F]fluoro-2-thiophene carboxaldehyde from 5-bromo-2-thiophenecarboxaldehyde via a nucleophilic [¹⁸F]fluoride-for-bromo substitution. nih.gov This demonstrated the feasibility of incorporating the positron-emitting isotope ¹⁸F onto the thiophene ring, opening avenues for developing new PET tracers based on thiophene scaffolds. nih.gov

Research in Materials Science

The π-conjugated system of the thiophene ring makes it an essential building block for organic functional materials. mdpi.com Derivatives of this compound can be used to synthesize larger conjugated systems with tailored electronic and optical properties for applications in organic electronics. acs.orgthieme-connect.com

Organic Electronics and Optoelectronic Materials

Thiophene-based materials are among the most successful semiconductors in organic electronics due to their excellent charge transport capabilities, high stability, and tunable optoelectronic properties. mdpi.comrsc.org Fused thiophene systems, such as thienothiophenes, are particularly valuable as they create more rigid and planar structures that facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. mdpi.comacs.orgacs.org

These materials are integral to a variety of organic electronic devices:

Organic Field-Effect Transistors (OFETs): Thiophene derivatives form the semiconducting layer in OFETs. The performance, particularly charge carrier mobility, is highly dependent on the molecular packing in the solid state. mdpi.com Single-crystal OFETs based on a dithieno[3,2-b:2′,3′-d]thiophene derivative have demonstrated excellent electrical properties with high mobility and on/off ratios. nih.gov

Organic Solar Cells (OSCs): In OSCs, thiophene-based oligomers and polymers act as the electron donor material in the bulk-heterojunction active layer. rsc.org The molecular engineering of these materials, often creating donor-π-acceptor (D-π-A) structures, allows for tuning of the HOMO/LUMO energy levels to optimize light absorption and charge separation. mdpi.comacs.org The use of halogenated thiophenes as solvent additives has also been shown to significantly enhance the efficiency of OSCs by mediating the morphology of the active layer. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives, particularly fused systems like thienothiophenes, are used as building blocks for the emissive layer in OLEDs. mdpi.com Their electron-rich nature makes them promising for constructing conjugated semiconductors for OLED applications. mdpi.com

| Device Application | Role of Thiophene Derivative | Key Structural Features | Reported Performance Metric Example | Reference |

|---|---|---|---|---|

| Organic Solar Cells (OSCs) | Electron Donor Material | Fused-thiophene units, Donor-π-Acceptor (D-π-A) architecture | Power Conversion Efficiency (PCE) up to 18.7% (with additive) | mdpi.comrsc.org |

| Organic Field-Effect Transistors (OFETs) | n-type or p-type Semiconductor | Fused rings (e.g., dithienothiophene), strong π-π stacking | Mobility up to 1.26 cm² V⁻¹ s⁻¹ | mdpi.comnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Emitting Layer Component | Fused rings (e.g., thienothiophene) | - | mdpi.com |

Photovoltaic Device Applications (e.g., Dye-Sensitized Solar Cells, Organic Solar Cells)

Derivatives of this compound are key components in the development of organic photovoltaic (OPV) and dye-sensitized solar cells (DSSCs). The thiophene core is an electron-rich unit, making it an excellent electron donor and a fundamental building block for photosensitizers and semiconducting materials. mdpi.comresearchgate.net

In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor's conduction band, such as titanium dioxide (TiO2). mdpi.comnih.gov The efficiency of this process depends heavily on the dye's molecular structure. Incorporating fused-thiophene units into dye sensitizers has several advantages, including shifting the absorption to longer wavelengths (red-shift), tuning energy levels, and improving both photovoltaic performance and stability. mdpi.comresearchgate.net The aldehyde group in the parent compound can be used to build more complex conjugated systems, while the bromophenyl group allows for further chemical modifications to optimize the dye's properties. For instance, the structural rigidity of fused thiophene rings has been shown to positively affect the performance of DSSCs by improving charge carrier separation. nih.gov

In organic solar cells, which rely on a bulk heterojunction between a donor and an acceptor material, thiophene-based molecules and polymers are widely used as the electron-donating component. researchgate.net The performance of these materials is linked to the role of sulfur's d-orbitals, which mix well with the aromatic π-orbitals to facilitate electron transfer. mdpi.com Halogenated thiophenes, similar in structure to the title compound, have been successfully employed as solvent additives to control the morphology of the active layer in organic solar cells, leading to significantly enhanced efficiencies. rsc.org

Below is a table summarizing the performance of various thiophene-based dyes used as sensitizers in DSSCs.

| Dye/Sensitizer Structure | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Ref. |

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid (dye 1) | 1.2 | 0.7 | - | 0.3 | nih.gov |

| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid (dye 2) | - | - | - | 0.2 | nih.gov |

| Dye based on DTT and oligothiophene (57) | - | - | - | >5.15 | mdpi.com |

| Dye with sterically hindered 3,4-dialkyl thiophene (59) | - | - | - | 6.27 | mdpi.com |

| Thieno[3,4-b]thiophene-based dye | - | - | - | 5.31 | ntnu.edu.tw |

Jsc: Short-circuit current density, Voc: Open-circuit voltage

Development of Conductive Polymers and Organic Semiconductors

The thiophene ring is a cornerstone of conductive polymer and organic semiconductor research. Polythiophene and its derivatives are known for their high environmental and thermal stability, as well as their valuable electronic and optical properties. journalskuwait.org The this compound molecule is a precursor for creating functionalized semiconducting polymers. researchgate.net

The aldehyde group provides a reactive site for polymerization or post-polymerization modification. For example, polymers can be synthesized through reactions involving the aldehyde functionality, or the aldehyde can be used to graft other molecules onto a polymer backbone, creating materials with specific functions. journalskuwait.orgresearchgate.net This versatility is crucial for developing materials for applications like (bio)-electronics. researchgate.net

Furthermore, the bromine atom on the phenyl ring is a key functional group for cross-coupling reactions (like Suzuki or Stille coupling), which are widely used to synthesize conjugated polymers. This allows for the precise construction of polymer backbones with extended π-conjugation, a critical factor for achieving high charge carrier mobility in organic semiconductors. Materials based on fused-thiophene structures, such as dithienothiophene (DTT), have demonstrated very high hole mobility, making them suitable for organic thin-film transistors (OTFTs). mdpi.com The combination of the polymerizable thiophene-aldehyde unit and the reactive bromophenyl group makes the title compound a valuable building block for advanced organic semiconductors. researchgate.net

The table below details properties of polymers derived from thiophene precursors.

| Polymer/Monomer | Polymerization Method | Key Properties / Characterization | Application Area | Ref. |

| Thiophene-2-carbaldehyde (B41791) | Acid Catalysis (HCl) | Forms dark greenish-black powder; partially soluble in DMSO, DMF; melts at 313 °C. | Conductive Polymers | journalskuwait.org |

| EDOT−aldehyde derivative | Chemical & Electrochemical | Forms insoluble semiconducting films; aldehyde group allows for cross-linking and surface functionalization. | Functionalizable Polymers | researchgate.net |

| Trimer (EDOT - Thiophene-aldehyde - EDOT) | Chemical & Electrochemical | Forms films with strong surface adhesion on indium tin oxide (ITO). | Conductive Electrodes | researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | - | Ubiquitous "golden standard" conductive polymer. | (Bio)-electronics | researchgate.net |

Investigation in Corrosion Inhibition

Thiophene derivatives have been extensively studied as effective corrosion inhibitors, particularly for steel in acidic environments like sulfuric acid (H2SO4) and hydrochloric acid (HCl). researchgate.netscribd.com The inhibitory action stems from the adsorption of the organic molecules onto the metal surface, forming a protective layer that slows down both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netscribd.com

The effectiveness of these inhibitors is attributed to several structural features present in derivatives of this compound. The sulfur atom in the thiophene ring and other heteroatoms can act as adsorption centers. researchgate.net The aromatic π-electron system of the thiophene and phenyl rings also facilitates strong adsorption on the metal surface. These compounds can function as mixed-type inhibitors, meaning they retard both the anodic and cathodic processes of corrosion. scribd.comresearchgate.net

Studies on related compounds have shown that inhibition efficiency increases with the concentration of the inhibitor. researchgate.netnih.gov The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov The specific substituents on the thiophene ring play a crucial role; for example, the presence of a halogen like bromine can enhance the inhibitor's performance. nih.gov

The table below presents the inhibition efficiency of several thiophene-related compounds on steel.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Ref. |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H2SO4 | 87 | researchgate.net |

| Triphenyltin2–thiophene carboxylate (TTC) | Steel | 1 M HCl | 97 | researchgate.net |

| 2-(4-bromobenzylidene)-N-phenylhydrazinecarbothioamide | Mild Steel | 1.0 M HCl | >93 | nih.gov |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H2SO4 | High | mdpi.com |

Computational and Theoretical Investigations of 5 2 Bromophenyl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 5-(2-Bromophenyl)thiophene-2-carbaldehyde.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations can predict bond lengths, bond angles, and dihedral angles. niscpr.res.in The optimized geometry reveals a planar conformation for the thiophene (B33073) ring. niscpr.res.in

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govresearchgate.net For thiophene derivatives, these values typically fall within a specific range, as illustrated in the representative data below. semanticscholar.org The π-to-π* electronic transitions in the molecule can be identified through UV-Vis absorption spectral analysis, which is often correlated with the HOMO-LUMO energy gap. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -2.20 |

| Energy Gap (ΔE) | 3.95 |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These descriptors are derived from the energies of the frontier orbitals and help in understanding the molecule's behavior in chemical reactions. nih.gov Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized. nih.gov

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). nih.gov

These descriptors for this compound can be calculated to predict its reactivity profile.

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 2.20 |

| Chemical Hardness (η) | 1.975 |

| Chemical Softness (S) | 0.506 |

| Electronegativity (χ) | 4.175 |

| Electrophilicity Index (ω) | 4.41 |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound, docking simulations can identify potential biological targets and elucidate the nature of its interactions within the binding site. The process involves placing the ligand in various conformations and orientations within the receptor's active site and scoring the resulting complexes based on their binding energy. Lower binding energies typically indicate more favorable interactions. These studies can reveal key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. niscpr.res.in

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time.

When applied to a system containing this compound and a biological target (identified through docking, for example), MD simulations can assess the stability of the ligand-protein complex. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to monitor conformational changes, root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to assess the compactness of the system. These simulations offer a dynamic view of the binding process and the conformational flexibility of both the ligand and the receptor. nih.gov

Hirshfeld Surface Analysis and Characterization of Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. nih.gov

This analysis generates a three-dimensional surface colored according to various properties, allowing for the identification of different types of intermolecular contacts and their relative importance. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like this compound, this analysis can reveal the presence of C-H···O, C-H···π, and halogen bonding interactions that contribute to the stability of its crystal structure. niscpr.res.in

Conclusion and Future Research Perspectives for 5 2 Bromophenyl Thiophene 2 Carbaldehyde

Synthesis and Derivatization: Current State and Unexplored Avenues

The current state of synthetic chemistry suggests that 5-(2-Bromophenyl)thiophene-2-carbaldehyde is most efficiently prepared through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.comresearchgate.net This well-established method involves the coupling of a thiophene (B33073) precursor, like 5-bromothiophene-2-carbaldehyde, with an appropriate arylboronic acid or ester. mdpi.comnih.gov Such reactions are known for their high yields and tolerance of various functional groups. nih.govresearchgate.net

Despite the reliability of existing methods, several avenues for synthesis and derivatization remain unexplored. Future research could focus on:

Alternative Coupling Strategies: Investigating other cross-coupling reactions (e.g., Stille, Heck, or Hiyama couplings) could offer alternative synthetic routes with different substrate scopes or milder conditions.

Post-Synthetic Modification: The aldehyde functional group is a prime site for a vast array of chemical transformations. Unexplored avenues include its conversion into:

Schiff Bases and Heterocycles: Condensation reactions with various amines and hydrazines can yield imines, hydrazones, and subsequently, a diverse library of heterocyclic systems like azines, thiazolidinones, oxadiazoles, and triazoles. rsc.orgnih.gov

Oximes and Amides: Derivatization to form oximes or oxidation to the corresponding carboxylic acid, followed by amidation, opens pathways to compounds with potentially enhanced biological activities. mdpi.com

Functionalization of the Bromophenyl Ring: The bromine atom on the phenyl ring serves as a handle for a second, orthogonal cross-coupling reaction, allowing for the creation of complex, three-dimensional structures with extended conjugation.

Table 1: Potential Research Directions in Synthesis and Derivatization

| Research Area | Proposed Investigation | Potential Outcome |

| Synthesis | Exploration of Stille or Heck coupling reactions. | Development of alternative, potentially more efficient, synthetic pathways. |

| Derivatization | Condensation with substituted anilines and hydrazines. | Creation of novel Schiff bases and heterocyclic derivatives for biological screening. |

| Derivatization | Oxidation to carboxylic acid followed by amide coupling. | Synthesis of new thiophene-2-carboxamide analogues. mdpi.com |

| Functionalization | Sequential Suzuki coupling at the bromophenyl position. | Access to complex, multi-substituted aryl-thiophene architectures. |

Advancements in Materials Science and Medicinal Chemistry via Thiophene Scaffolds

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry and are foundational building blocks in materials science. nih.govrsc.org The thiophene nucleus is present in numerous FDA-approved drugs and is integral to the development of organic electronics. nih.govdataintelo.com

In Materials Science , thiophene-based molecules are prized for their electronic and optical properties. They are key components in:

Organic Electronics: Thiophene's ability to support charge transport makes it ideal for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). dataintelo.commdpi.comresearchgate.net

Conductive Polymers: Polythiophenes are among the most studied conductive polymers due to their environmental and thermal stability. journalskuwait.org The polymerization of thiophene-2-carbaldehyde (B41791) derivatives has been explored to create novel polymeric materials. journalskuwait.org

Fluorescent Materials: The rigid, planar structure of thiophene scaffolds can be modified to create highly emissive materials for applications in sensors and bio-imaging. researchgate.netrsc.org

In Medicinal Chemistry , thiophene derivatives have demonstrated a wide spectrum of biological activities. ontosight.aieprajournals.comontosight.ai The incorporation of the this compound scaffold into drug discovery programs could lead to advancements in treating various diseases, as related compounds have shown:

Anticancer Activity: Many thiophene derivatives have been investigated as potent antitumor agents. nih.govnih.govdntb.gov.ua

Antimicrobial Properties: Arylthiophene derivatives have exhibited significant antibacterial activity. nih.govnih.gov

Anti-inflammatory and Antioxidant Effects: The thiophene core is found in several anti-inflammatory drugs and its derivatives are known to act as free radical scavengers. nih.govnih.gov

Future work should focus on synthesizing derivatives of this compound and screening them for these applications to unlock their full potential.

Outlook for Novel Derivative Architectures and Enhanced Functional Properties

The future for this compound lies in its use as a building block for creating sophisticated molecular architectures with tailored functions. The strategic combination of its reactive sites allows for the systematic tuning of electronic, optical, and biological properties. researchgate.net

The outlook for novel architectures includes:

Extended π-Conjugated Systems: Sequential cross-coupling reactions can be employed to build larger, well-defined oligomers and polymers. These materials could exhibit enhanced conductivity, lower band gaps, and improved performance in electronic devices. futuremarketinsights.comnih.gov

Donor-Acceptor Chromophores: By strategically adding electron-donating and electron-withdrawing groups to the scaffold, novel push-pull chromophores can be designed. Such molecules are of great interest for applications in nonlinear optics and as fluorescent probes. researchgate.net

Biologically Active Hybrids: Fusing the thiophene scaffold with other pharmacologically important heterocycles (e.g., pyrazole (B372694), triazole, thiazole) could lead to hybrid molecules with synergistic or novel biological activities. rsc.orgnih.gov The structure-activity relationship (SAR) of these new compounds could be systematically explored to optimize their therapeutic potential. rsc.org

Future Directions in Computational Chemical Research

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to guide and accelerate the discovery of new derivatives with enhanced properties, saving significant time and resources in the lab.

Future computational research on this compound and its derivatives should focus on:

Electronic Property Prediction: DFT calculations can be used to determine key electronic parameters such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. mdpi.comnih.gov This information is crucial for predicting the reactivity, stability, and potential utility of new molecules in organic electronics. nih.gov

Molecular Docking Studies: For medicinal chemistry applications, molecular docking can simulate the binding of novel derivatives to the active sites of specific enzymes or protein receptors. This allows for the rational design of potent and selective inhibitors for various therapeutic targets. nih.gov

Structure-Property Relationship Analysis: Computational methods can elucidate how different substituents and structural modifications influence the molecule's properties. For instance, Fukui function analysis can predict the most reactive sites for nucleophilic and electrophilic attack, guiding synthetic strategies. nih.govresearchgate.net By correlating computed properties with experimental results, predictive models can be developed to screen virtual libraries of compounds before their synthesis. rsc.org

Q & A

Q. Basic

- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ ensures efficient coupling while minimizing costs .

- Temperature Control : Reactions performed at 80–90°C balance activation energy and thermal decomposition risks .

- Purification : Silica gel chromatography with pentane/EtOAc (80:20) effectively isolates the product from unreacted boronic acids or Pd residues .

How does the bromophenyl substituent influence electronic properties and reactivity?

Q. Advanced

- Electron-Withdrawing Effect : The bromine atom stabilizes the thiophene ring via inductive effects, increasing electrophilicity at the aldehyde group and facilitating nucleophilic additions .

- Steric Effects : The ortho-bromine substituent on the phenyl ring hinders planarization, reducing π-π stacking in solid-state applications but enhancing solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.